molecular formula C20H25Cl2FN4O2S B610346 PXS-5153A

PXS-5153A

Cat. No.: B610346
M. Wt: 475.4 g/mol
InChI Key: INSNGJNTNAUITD-ULPVBNQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for PXS-5153A are not readily available in the literature.
    • industrial production methods likely involve specialized chemical processes to achieve high purity and yield.
  • Chemical Reactions Analysis

    • PXS-5153A undergoes enzymatic inhibition by targeting LOXL2 and LOXL3.
    • Common reagents and conditions used in its synthesis remain undisclosed, but further research may reveal additional insights.
    • Major products formed during its synthesis are not explicitly documented.
  • Scientific Research Applications

      Chemistry: PXS-5153A’s role in chemical research lies primarily in its enzymatic inhibition properties.

      Biology: It may impact cellular processes related to fibrosis and collagen crosslinking.

      Medicine: Investigating its therapeutic potential for fibrotic diseases is an active area of study.

      Industry: this compound could find applications in drug development and tissue engineering.

  • Mechanism of Action

    • PXS-5153A exerts its effects by inhibiting LOXL2 and LOXL3 enzymatic activity.
    • These enzymes play crucial roles in collagen crosslinking and fibrosis.
    • The exact molecular targets and pathways involved require further investigation.
  • Comparison with Similar Compounds

    • PXS-5153A’s uniqueness lies in its dual inhibition of LOXL2 and LOXL3.
    • Similar compounds include other LOX inhibitors, but none with precisely the same profile.

    Properties

    IUPAC Name

    3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H23FN4O2S.2ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;;/h4-9,11-12H,10,13,22H2,1-3H3;2*1H/b16-9-;;
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    INSNGJNTNAUITD-ULPVBNQHSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H25Cl2FN4O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    475.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: What is the mechanism of action of PXS-5153A and how does it affect fibrosis?

    A1: this compound is a dual inhibitor of lysyl oxidase like-2 (LOXL2) and LOXL3 enzymes [, ]. These enzymes play a crucial role in fibrosis by initiating the crosslinking of collagen, a major component of the extracellular matrix. this compound directly interacts with LOXL2/3 and blocks their enzymatic activity, thereby reducing the formation of collagen crosslinks. This reduction in crosslinking leads to decreased collagen deposition, ultimately ameliorating fibrosis and improving organ function.

    Q2: What are the key findings from preclinical studies on this compound in models of fibrosis?

    A2: Preclinical studies utilizing this compound have demonstrated its therapeutic potential in various fibrosis models:

    • Liver Fibrosis: In both carbon tetrachloride-induced and streptozotocin/high fat diet-induced liver fibrosis models, this compound administration resulted in reduced disease severity and improved liver function. These improvements were accompanied by a decrease in collagen content and collagen crosslinks in the liver [].
    • Myocardial Infarction: Treatment with this compound after myocardial infarction led to improved cardiac output, suggesting its potential in mitigating cardiac fibrosis and improving heart function [].

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